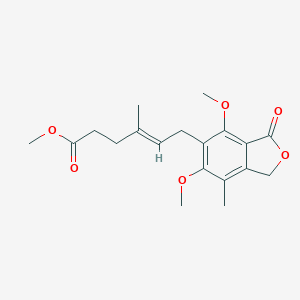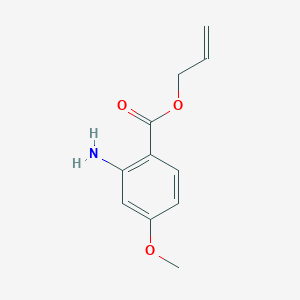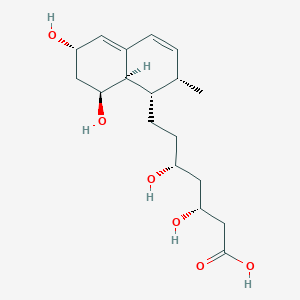![molecular formula C₂₄H₂₃ClO B118057 (Z)-1-[4-(2-Chlorethoxyphenyl]-1,2-diphenyl-1-buten CAS No. 97818-83-2](/img/structure/B118057.png)
(Z)-1-[4-(2-Chlorethoxyphenyl]-1,2-diphenyl-1-buten
Übersicht
Beschreibung
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene, also known as ZCEP, is a type of organic compound commonly used in scientific research. It is an alkenyl-aromatic compound with a molecular formula of C21H20ClO. ZCEP is a colorless, odorless, and non-volatile compound that is soluble in most organic solvents. ZCEP is used in a variety of scientific research applications, including drug development, synthetic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Photokatalytische Wasserspaltung
Diese Verbindung kann in der photokatalytischen Wasserspaltung verwendet werden, um Wasserstoff zu erzeugen, eine saubere Energiequelle. Die (Z)-Konfiguration der Verbindung kann die Lichtabsorptionseffizienz verbessern, was für die Steuerung der photokatalytischen Reaktion entscheidend ist .
Reduktion von Kohlendioxid
Im Bereich der Kohlenstoffabscheidung und -umwandlung könnte diese Verbindung als Katalysator oder als Teil eines Katalysatorsystems für die Reduktion von Kohlendioxid dienen. Ihre Struktur könnte einen effizienten Elektronentransfer ermöglichen, wodurch die Umwandlung von CO2 in nützliche organische Verbindungen erleichtert wird .
Abbau von Schadstoffen
Das Potenzial der Verbindung, als Photokatalysator beim Abbau von Umweltverschmutzung zu wirken, ist bedeutend. Sie könnte komplexe organische Moleküle in weniger schädliche Substanzen zerlegen, wenn sie Licht ausgesetzt wird, und so zur Reinigung von Wasser und Luft beitragen .
Biohazard-Desinfektion
Die Forschung könnte den Einsatz dieser Verbindung in der Biohazard-Desinfektion untersuchen. Ihre photokatalytischen Eigenschaften könnten bei der Zerstörung schädlicher Mikroorganismen wirksam sein und einen neuartigen Ansatz für Sterilisations- und Desinfektionsprozesse bieten .
Organische Synthese
Die Verbindung könnte Anwendungen in der organischen Synthese finden, als Zwischenprodukt oder als Reagenz. Ihre einzigartige Struktur könnte die Bildung komplexer organischer Moleküle erleichtern und möglicherweise zur Entwicklung neuer Medikamente oder Materialien führen .
Photokatalytische Wasserstoffproduktion
Eine weitere vielversprechende Anwendung liegt in der photokatalytischen Wasserstoffproduktion aus Wasser. Die Verbindung könnte Teil eines Systems sein, das Sonnenenergie zur Herstellung von Wasserstoffkraftstoff nutzt und so zu nachhaltigen Energielösungen beiträgt .
E/Z-Photochemische Schalter
Die (Z)-Konfiguration der Verbindung macht sie zu einem Kandidaten für E/Z-Photochemische Schalter. Diese Schalter können durch Licht umgeschaltet werden, wodurch ihre Konfiguration und Eigenschaften verändert werden, was in der molekularen Elektronik und Photonik nützlich ist .
Photokatalytische Systeme auf Basis von Metallhalogenidperovskiten
Schließlich könnte die Verbindung in Metallhalogenidperovskit-basierte Z-Schema-photokatalytische Systeme integriert werden. Diese Systeme sind sehr effizient für energieintensive Redoxprozesse und könnten das Feld der Photokatalyse revolutionieren .
Wirkmechanismus
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is not well understood. However, it is believed that (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene binds to proteins in the cell and modulates their activity. This modulation is believed to be mediated by the binding of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene to the active site of the protein, which changes the conformation of the protein and alters its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene are not well understood. However, it is believed that (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can modulate the activity of proteins involved in various biological processes, including cell growth, differentiation, and apoptosis. It is also believed that (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can affect the expression of certain genes and regulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene in laboratory experiments is its low toxicity. (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is non-toxic and non-volatile, which makes it an ideal compound for use in laboratory experiments. In addition, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research into (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the structure and function of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene could lead to the development of new drugs and other compounds with improved efficacy and safety.
Synthesemethoden
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is typically synthesized through a Friedel-Crafts alkylation reaction. This reaction involves the reaction of an aromatic compound and an alkyl halide in the presence of a Lewis acid catalyst. In the case of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene, the aromatic compound is 1,2-diphenyl-1-butene, while the alkyl halide is 2-chloroethoxyphenyl. The Lewis acid catalyst is usually aluminum chloride, and the reaction is typically conducted at a temperature of between 50-100°C.
Eigenschaften
IUPAC Name |
1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJMDNEUFHRBV-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422915 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97818-83-2 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-1,2-Diphenyl-1-[4-(2-chloroethoxy)phenyl]butene(1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)

![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)


![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)





